N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
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Overview
Description
N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is an organic compound that belongs to the class of sulfonylureas This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a carbamothioyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, which involve the reaction of the morpholine derivative with sulfonyl chlorides under basic conditions.
Formation of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the sulfonylated morpholine derivative with isothiocyanates under mild conditions.
Attachment to the Butanamide Backbone: The final step involves the coupling of the sulfonylated and carbamothioylated morpholine derivative with a butanamide precursor under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, including inflammation and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-{[4-(4-morpholinylsulfonyl)phenyl]carbamothioyl}butanamide: Similar structure but with different substituents on the morpholine ring.
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide: Similar structure but with a carbonyl group instead of a sulfonyl group.
Uniqueness
N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring, sulfonyl group, and carbamothioyl group contribute to its versatility in various applications .
Properties
Molecular Formula |
C16H23N3O4S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-methyl-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C16H23N3O4S2/c1-12(2)11-15(20)18-16(24)17-13-3-5-14(6-4-13)25(21,22)19-7-9-23-10-8-19/h3-6,12H,7-11H2,1-2H3,(H2,17,18,20,24) |
InChI Key |
UGBHICHOARSQIP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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